

# Application Notes and Protocols: Total Synthesis of Metaphanine

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Compound of Interest		
Compound Name:	Metaphanine	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

**Metaphanine** is a structurally complex hasubanan alkaloid that has garnered significant attention from the synthetic chemistry community. Its unique pentacyclic core, featuring a benzannulated aza[4.4.3]propellane skeleton and a hemiketal moiety, presents a formidable synthetic challenge. This document provides detailed protocols and comparative data for two recent and notable total syntheses of **metaphanine**, developed by the research groups of Nagasawa (2021) and Zhao (2023). These approaches offer distinct strategies for the construction of the intricate molecular architecture of **metaphanine**.

## **Data Presentation: Comparison of Synthetic Routes**

The following table summarizes the key quantitative data from the total syntheses of **metaphanine** by Nagasawa et al. and Zhao et al. for easy comparison.



Feature	Nagasawa et al. (2021)	Zhao et al. (2023)
Total Number of Steps	23 steps	12 steps
Overall Yield	Not explicitly stated	~10%
Starting Material	Literature-known aldehyde	Cyclohexanedione monoethylene acetal
Key Strategy	Intramolecular stereoselective oxidative coupling, regioselective aza-Michael addition	Palladium-catalyzed cascade cyclization, skeletal reorganization
Enantioselectivity	Kinetic resolution	Asymmetric alkylation

# Experimental Protocols: Key Steps in the Total Synthesis of (±)-Metaphanine (Zhao et al., 2023)

This section provides a detailed methodology for the key transformations in the concise total synthesis of  $(\pm)$ -metaphanine reported by Zhao and co-workers.[1]

## Palladium-Catalyzed Carbonylative Annulation to form Diketone E

To a solution of the precursor ketone D in toluene are added Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, and AgOTf. The reaction mixture is stirred under an atmosphere of carbon monoxide (1 atm) at 90 °C. Upon completion, the reaction is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tricyclic diketone E.

## Baeyer-Villiger Oxidation and Skeletal Reorganization to Lactam H

The diketone E is dissolved in dichloromethane and cooled to 0 °C. meta-Chloroperoxybenzoic acid (mCPBA) and NaHCO<sub>3</sub> are added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched with a saturated aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> and extracted with dichloromethane. The combined organic layers are dried over



Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated. The resulting crude lactone G is dissolved in acetone, and Cs<sub>2</sub>CO<sub>3</sub> and methylamine hydrochloride are added. The mixture is heated to 40 °C, followed by the addition of methyl iodide at 60 °C to afford the lactam H after purification by column chromatography.

### **Oxidative Annulation to form Hemiketal I**

To a solution of lactam H in a mixture of THF and acetone at -78 °C is added lithium hexamethyldisilazide (LHMDS), followed by a solution of dimethyldioxirane (DMDO) in acetone. The reaction is then treated with a solution of HCl in a mixture of dichloromethane and 1,4-dioxane, followed by the addition of ceric ammonium nitrate (CAN). The reaction is quenched with a saturated aqueous solution of NaHCO<sub>3</sub> and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated. The crude product is purified by column chromatography to yield the hemiketal I.

## Final Reduction to (±)-Metaphanine

The hemiketal I is converted to the corresponding thiolactam K using Lawesson's reagent. The crude thiolactam is then dissolved in a mixture of methanol and dichloromethane, and Raney nickel is added. The reaction is stirred under an atmosphere of hydrogen gas. Upon completion, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford (±)-metaphanine.

# Mandatory Visualization Key Palladium-Catalyzed Cascade in the Synthesis of Metaphanine (Zhao et al.)



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Caption: Palladium-catalyzed carbonylative annulation cascade.



# Retrosynthetic Analysis of Metaphanine (Nagasawa et al.)



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Caption: Retrosynthetic analysis of **Metaphanine**.[2]

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### References

- 1. Total Synthesis of Metaphanine and Oxoepistephamiersine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Ste... | Organic Chemistry [organicchemistry.eu]
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